molecular formula C3H4F4O B1651684 1,1,3,3-Tetrafluoropropan-2-ol CAS No. 13237-90-6

1,1,3,3-Tetrafluoropropan-2-ol

Cat. No.: B1651684
CAS No.: 13237-90-6
M. Wt: 132.06 g/mol
InChI Key: OFPFGFXONBHIFF-UHFFFAOYSA-N
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Preparation Methods

1,1,3,3-Tetrafluoropropan-2-ol can be synthesized through several methods. One notable method involves the vapor phase catalytic halogen hydrogenolysis and carbonyl reduction of perhaloacetones with hydrogen, using a supported palladium on carbon catalyst . This method is efficient and widely used in industrial production.

Chemical Reactions Analysis

1,1,3,3-Tetrafluoropropan-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen, palladium on carbon, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,3,3-Tetrafluoropropan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetrafluoropropan-2-ol involves its interaction with molecular targets and pathways in biological systems. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to interact with various enzymes and proteins. This interaction can lead to changes in the activity of these biomolecules, influencing biological processes .

Comparison with Similar Compounds

1,1,3,3-Tetrafluoropropan-2-ol can be compared with other fluorinated alcohols, such as 1,1,1,3,3-pentafluoropropan-2-ol and 2,2,3,3-tetrafluoro-1-propanol . These compounds share similar properties but differ in their fluorine content and molecular structure. The unique arrangement of fluorine atoms in this compound gives it distinct reactivity and stability, making it suitable for specific applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike.

Properties

IUPAC Name

1,1,3,3-tetrafluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F4O/c4-2(5)1(8)3(6)7/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPFGFXONBHIFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)(C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573406
Record name 1,1,3,3-Tetrafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13237-90-6
Record name 1,1,3,3-Tetrafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3,3-tetrafluoropropan-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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